6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Overview
Description
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring. The presence of bromine and trifluoromethyl groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been shown to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
If it acts similarly to other [1,2,4]triazolo[4,3-a]pyrazine derivatives, it may inhibit the activity of c-met kinase, leading to a decrease in cellular growth and migration .
Biochemical Pathways
Inhibition of c-met kinase can affect various signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .
Result of Action
If it acts similarly to other [1,2,4]triazolo[4,3-a]pyrazine derivatives, it may lead to decreased cell growth and migration due to the inhibition of c-met kinase .
Action Environment
Factors such as temperature, ph, and light exposure can generally affect the stability and efficacy of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the triazole and pyridine precursors.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, solvent choice, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
- 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrimidine
Uniqueness
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to its specific combination of a triazole ring fused to a pyridine ring, along with the presence of bromine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
6-bromo-8-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3O/c8-3-1-4(7(9,10)11)5-12-13-6(15)14(5)2-3/h1-2H,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAJFDKAHCIBDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=O)N2C=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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